molecular formula C11H11ClN2O B13669184 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B13669184
M. Wt: 222.67 g/mol
InChI Key: NRMZXVMUXOHFFY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features a chloro and methoxy substituent on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with methylamine and glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-(4-Hydroxy-2-methoxyphenyl)-5-methyl-1H-imidazole.

    Reduction: 2-(2-Methoxyphenyl)-5-methyl-1H-imidazole.

    Substitution: 2-(4-Amino-2-methoxyphenyl)-5-methyl-1H-imidazole.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)acetonitrile
  • (4-Chloro-2-methoxyphenoxy)acetic acid
  • 2-(4-Chloro-2-methoxyphenyl)acetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14)

InChI Key

NRMZXVMUXOHFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

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